![molecular formula C15H11ClO2 B1420381 5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran CAS No. 1096942-27-6](/img/structure/B1420381.png)
5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran
Overview
Description
The compound “5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran” likely belongs to the class of organic compounds known as benzofurans . Benzofurans are compounds containing a benzene ring fused to a furan. A furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom .
Molecular Structure Analysis
The molecular structure of “5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran” would likely be determined by techniques such as gas phase electron diffraction or X-ray crystallography .
Chemical Reactions Analysis
The chemical reactions of “5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran” would likely depend on its functional groups. Benzoyl chlorides, for example, are known to undergo reactions such as Friedel-Crafts acylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran” would likely be similar to those of related compounds. For example, 5-Bromo-2-chlorobenzoic acid has a density of 1.8±0.1 g/cm³, a boiling point of 324.5±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C .
Scientific Research Applications
Photo-induced Reductive Heck Cyclization
This compound is utilized in photo-induced reductive Heck cyclization of indoles. This process is significant for the preparation of polycyclic indolinyl compounds, which are important in the synthesis of natural product analogues and other complex organic molecules . The reaction is facilitated by the cleavage of C(sp2)–Cl bonds under light irradiation, which is a key step in the activation of chloroarene compounds.
Room Temperature Phosphorescence
The compound exhibits room temperature phosphorescence (RTP) in the solid state. This property is valuable for the study of long-lived excited states and their potential applications in organic electronics and photonics . RTP materials are also explored for their use in security printing and as sensors.
Synthesis of Polycyclic Compounds
Due to its reactive nature, this compound is used in the synthesis of various polycyclic structures. These structures are foundational in the development of pharmaceuticals and agrochemicals . The ability to form multiple ring systems in a controlled manner is crucial for the design of complex organic molecules.
Functionalization of Natural Product Analogues
The compound serves as a key intermediate in the functionalization of natural product analogues. This application is particularly relevant in the field of medicinal chemistry, where modifications to natural products can lead to the discovery of new drugs with enhanced efficacy and reduced side effects .
Activation of Chloroarene Compounds
It plays a role in the activation of chloroarene compounds, which is a fundamental reaction in organic synthesis. This activation is essential for subsequent chemical transformations that lead to the creation of diverse organic molecules .
Synthesis of Thiazole Derivatives
A study has demonstrated the use of related chlorobenzoyl compounds in the synthesis of novel thiazole derivatives. These derivatives have potential anticonvulsant activity, indicating the compound’s role in the development of new therapeutic agents.
Preparation of Photoresponsive Azobenzene Derivatives
The compound is also involved in the preparation of photoresponsive azobenzene derivatives. These derivatives have applications in optical data storage, which is a rapidly growing field due to the increasing demand for high-density data storage solutions.
Study of Photo-induced Electron Transfer
Mechanistic experiments involving this compound have provided insights into photo-induced electron transfer processes. Understanding these processes is crucial for the development of photochemical reactions in organic synthesis .
Mechanism of Action
Target of Action
It is known that similar compounds, such as 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, are key intermediates in the synthesis of a family of promising sglt2 inhibitors . SGLT2 inhibitors are a class of medications used in the treatment of type 2 diabetes .
Mode of Action
Based on the information about related compounds, it can be inferred that these compounds might interact with their targets (such as sglt2) to inhibit their function . This inhibition could lead to changes in the physiological processes regulated by these targets.
Biochemical Pathways
If we consider its potential role as an sglt2 inhibitor, it could affect the glucose reabsorption pathway in the kidneys, leading to a decrease in blood glucose levels .
Result of Action
If it acts as an sglt2 inhibitor, it could lead to a reduction in blood glucose levels, which would be beneficial in the management of type 2 diabetes .
Safety and Hazards
Future Directions
The future directions for research on “5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran” would likely depend on its potential applications. For example, if it shows promise as a chemoprotective agent, further studies could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .
properties
IUPAC Name |
(2-chlorophenyl)-(2,3-dihydro-1-benzofuran-5-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO2/c16-13-4-2-1-3-12(13)15(17)11-5-6-14-10(9-11)7-8-18-14/h1-6,9H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTHDCCAAGVUMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(=O)C3=CC=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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